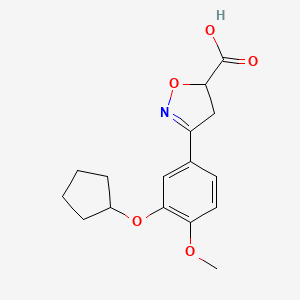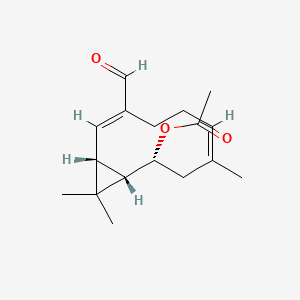
Heishuixiecaolinea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heishuixiecaolinea is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to undergo various chemical reactions, making it a valuable subject of study in fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Heishuixiecaolinea involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The initial step typically involves the formation of a precursor compound, which is then subjected to a series of chemical reactions to form this compound. These reactions often require precise control of temperature, pressure, and pH to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistent reaction conditions. The process may involve the use of catalysts to speed up the reactions and improve efficiency. Quality control measures are also implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Heishuixiecaolinea undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule, which interact with reagents under certain conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions typically result in the replacement of specific functional groups with new ones.
Applications De Recherche Scientifique
Heishuixiecaolinea has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic pathways and as a model compound for studying reaction mechanisms. In biology, it has been investigated for its potential as a bioactive molecule with therapeutic properties. In medicine, this compound is being explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets. In industry, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Heishuixiecaolinea involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The pathways involved in these processes are complex and may include signal transduction, gene expression, and metabolic regulation.
Propriétés
Formule moléculaire |
C17H24O3 |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
[(1S,2R,4Z,8E,10R)-8-formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl] acetate |
InChI |
InChI=1S/C17H24O3/c1-11-6-5-7-13(10-18)9-14-16(17(14,3)4)15(8-11)20-12(2)19/h6,9-10,14-16H,5,7-8H2,1-4H3/b11-6-,13-9+/t14-,15-,16-/m1/s1 |
Clé InChI |
WDPMIKJGUYMIBS-BZBOIDDXSA-N |
SMILES isomérique |
C/C/1=C/CC/C(=C\[C@@H]2[C@@H](C2(C)C)[C@@H](C1)OC(=O)C)/C=O |
SMILES canonique |
CC1=CCCC(=CC2C(C2(C)C)C(C1)OC(=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


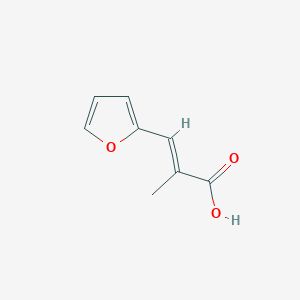
![2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid](/img/structure/B15238381.png)
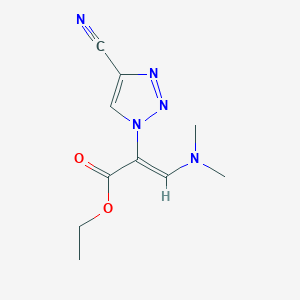
![tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)
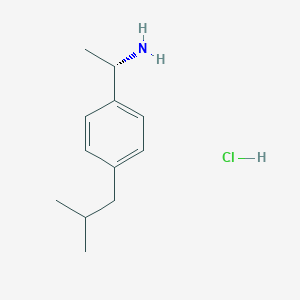

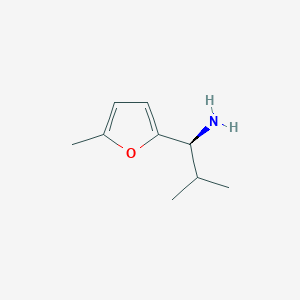
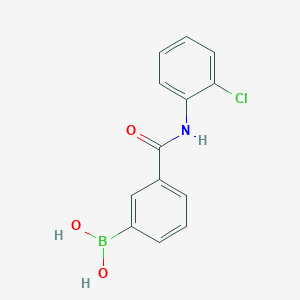
![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B15238433.png)
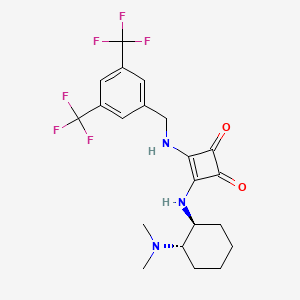

![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)
